trans-2-Trifluoromethyl-cyclohexanol
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Overview
Description
trans-2-Trifluoromethyl-cyclohexanol: is an organic compound characterized by a cyclohexanol ring with a trifluoromethyl group attached to the second carbon atom in a trans configuration. This compound is notable for its unique chemical properties due to the presence of the trifluoromethyl group, which significantly influences its reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Trifluoromethyl-cyclohexanol typically involves the following steps:
Starting Material: : The synthesis often begins with cyclohexanone as the starting material.
Trifluoromethylation: : The cyclohexanone undergoes trifluoromethylation using reagents such as trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a strong base like potassium tert-butoxide.
Reduction: : The resulting trifluoromethylated ketone is then reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Isomer Separation: : The trans isomer is separated from the cis isomer through techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow processes and large-scale reactors to ensure efficiency and cost-effectiveness. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
trans-2-Trifluoromethyl-cyclohexanol: undergoes various types of chemical reactions, including:
Oxidation: : The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: : The compound can be further reduced to the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: : Lithium aluminium hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: : Cyclohexanone, cyclohexanoic acid.
Reduction: : trans-2-Trifluoromethyl-cyclohexane.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
trans-2-Trifluoromethyl-cyclohexanol: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems and processes due to its unique chemical properties.
Industry: : It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which trans-2-Trifluoromethyl-cyclohexanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group enhances the compound's binding affinity and stability, making it a valuable component in medicinal chemistry.
Comparison with Similar Compounds
trans-2-Trifluoromethyl-cyclohexanol: is compared with similar compounds such as cis-2-Trifluoromethyl-cyclohexanol and 3-Trifluoromethyl-cyclohexanol :
cis-2-Trifluoromethyl-cyclohexanol: : The cis isomer has different physical and chemical properties due to the different spatial arrangement of the trifluoromethyl group.
3-Trifluoromethyl-cyclohexanol: : This compound has the trifluoromethyl group at a different position on the cyclohexanol ring, leading to distinct reactivity and applications.
Conclusion
This compound: is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties, derived from the trifluoromethyl group, make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAGPUHWVOHHTP-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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